trans-4-Butylcyclohexanecarboxylic Acid

Description

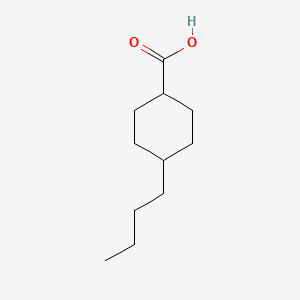

Structure

3D Structure

Properties

IUPAC Name |

4-butylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h9-10H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALGERHMIXFENA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959211 | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-28-0, 67589-83-7, 71101-89-8 | |

| Record name | Bucyclic acid, trans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucyclic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Butylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Butylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCYCLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PQJ6SF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCYCLIC ACID, TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8XG78Y2T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of trans-4-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Butylcyclohexanecarboxylic acid, a key organic intermediate, is gaining prominence in the fields of liquid crystal technology and pharmaceutical development.[1] Its specific stereochemistry and the interplay between its aliphatic cyclohexane ring and the polar carboxylic acid group bestow upon it a unique set of physicochemical properties. These properties are critical determinants of its behavior in various applications, from its role in the synthesis of liquid crystal monomers to its potential as a scaffold in drug design.[2] This guide provides a comprehensive overview of the physical properties of this compound, grounded in established analytical techniques and theoretical principles.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is a thorough characterization of its molecular structure.

Molecular Formula: C₁₁H₂₀O₂[3]

Molecular Weight: 184.28 g/mol [4]

CAS Number: 38289-28-0[4]

Systematic IUPAC Name: trans-4-butylcyclohexane-1-carboxylic acid[3]

The molecule consists of a cyclohexane ring in a stable chair conformation, with a butyl group and a carboxylic acid group attached at the 1 and 4 positions in a trans configuration. This arrangement places both substituents in equatorial positions, minimizing steric hindrance and contributing to the molecule's overall stability.

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The boiling point of this compound is reported to be 287.7 °C at atmospheric pressure (760 mmHg). [5]This high boiling point is a direct consequence of its relatively high molecular weight and, more significantly, the strong intermolecular hydrogen bonding between the carboxylic acid groups.

Experimental Determination: Siwoloboff Method (Micro-Boiling Point)

Given the high boiling point, a micro-scale method is often preferred to minimize sample usage and potential decomposition.

-

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Protocol:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., silicone oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

-

Causality: This micro-method is advantageous for high-boiling point compounds as it requires minimal sample and provides a relatively accurate determination. The use of a Thiele tube ensures uniform heating of the sample.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation. This compound is described as being slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol. [5]Its solubility in water is expected to be low due to the large nonpolar butylcyclohexyl group.

Experimental Determination: Thermodynamic Solubility Shake-Flask Method

A standard and reliable method for determining thermodynamic solubility.

-

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.

-

Protocol:

-

An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane).

-

The vials are sealed and agitated (e.g., on a shaker) in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspensions are then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Causality: This method is considered the "gold standard" for solubility determination as it measures the true equilibrium solubility. The use of HPLC provides a sensitive and specific means of quantification.

Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa value, is crucial for understanding its ionization state at different pH values. This is particularly important in a biological context, as the charge of a molecule affects its ability to cross cell membranes and interact with biological targets. The predicted pKa for this compound is 4.92. [5] Experimental Determination: Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of weak acids and bases.

-

Principle: The pH of a solution of the weak acid is monitored as a strong base of known concentration is incrementally added. The pKa is the pH at which half of the acid has been neutralized.

-

Protocol:

-

A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for sparingly soluble compounds).

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition, allowing the solution to equilibrate.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

-

Causality: This method provides a direct and accurate measurement of the pKa. The titration curve itself is a self-validating system; a well-defined sigmoidal curve with a clear inflection point indicates a successful titration.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of organic compounds.

Infrared (IR) Spectroscopy

-

Expected Absorptions:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group.

-

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A characteristic broad singlet far downfield, typically between 10-13 ppm.

-

Cyclohexane and Butyl Protons: A complex series of multiplets in the upfield region (approximately 0.8-2.5 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region, typically around 175-185 ppm.

-

Cyclohexane and Butyl Carbons: A series of signals in the aliphatic region (approximately 10-50 ppm).

-

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 184.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation of the butyl chain and the cyclohexane ring would also be expected.

Safety and Handling

This compound is classified as an irritant. [6]It can cause skin and serious eye irritation. [3]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The physical properties of this compound are a direct reflection of its molecular structure. Its melting and boiling points are governed by its molecular weight and the strong hydrogen bonding of the carboxylic acid functionality. Its solubility is dictated by the balance between its large nonpolar framework and the polar acid group. The pKa of the carboxylic acid determines its ionization state in different environments. A thorough understanding of these properties, and the experimental methodologies used to determine them, is essential for the effective application of this compound in research and development.

References

-

This compound. LookChem. Accessed January 3, 2026. [Link]

- Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. (1987).

-

This compound. ChemBK. Accessed January 3, 2026. [Link]

-

Structural Study of the Crystal and Mesomorphic States of trans, trans-4′- Butyl-bicyclohexyl-4-Carboxylic Acid (ZLI 1756). ResearchGate. Accessed January 3, 2026. [Link]

- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017).

-

4-Tert-butylcyclohexane-1-carboxylic acid. PubChem. Accessed January 3, 2026. [Link]

- Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. (2023).

- Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. (2024). Epilepsy Research, 202, 107471.

- A Lamellar Liquid Crystal As An In Situ Surface Balance. I. The Conformation Of 5- (and 6-)carboxy-4-hexyl-2 -cyclohexene-1-yl octanoic acid. (1984). Journal of Colloid and Interface Science, 97(1), 28-34.

- Exploring the Scientific Applications of trans-4-Hydroxycyclohexanecarboxylic Acid. (2023). Chemceed.

-

Structural Study of the Crystal and Mesomorphic States of trans,trans-4'- Butyl-bicyclohexyl. ResearchGate. Accessed January 3, 2026. [Link]

-

4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). PubChem. Accessed January 3, 2026. [Link]

-

Cyclohexanecarboxylic acid. PubChem. Accessed January 3, 2026. [Link]

-

4-Phenyl-cyclohexanecarboxylic acid. PubChem. Accessed January 3, 2026. [Link]

- Uncommon building blocks in liquid crystals. (2024). Liquid Crystals, 51(1), 1-32.

- Liquid Crystals based on carboxylic acids, amines and nitro compounds derived from 1,3,4-thiadiazole. (2014). Blucher Chemical Engineering Proceedings, 1(2).

- New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation from Their Mixtures. (2022). Crystals, 12(3), 369.

Sources

- 1. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics (Journal Article) | OSTI.GOV [osti.gov]

- 3. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 38289-28-0 | TCI AMERICA [tcichemicals.com]

- 5. Buy Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid | 1126675-09-9 [smolecule.com]

- 6. chembk.com [chembk.com]

trans-4-Butylcyclohexanecarboxylic Acid chemical structure and isomers

An In-Depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid: Structure, Isomerism, and Applications

Introduction

4-Butylcyclohexanecarboxylic acid (4-BCCA) is a substituted cycloalkane that holds significant interest in medicinal chemistry and materials science. Its rigid cyclohexyl core, appended with a lipophilic butyl group and a polar carboxylic acid, creates a molecule with distinct spatial arrangements and physicochemical properties. The primary focus of this guide is the trans isomer, which is often favored for its thermodynamic stability and specific applications. However, a comprehensive understanding requires a thorough examination of both cis and trans stereoisomers, as their distinct three-dimensional structures dictate their biological activity and material properties. This document provides a detailed exploration of the chemical structure, stereoisomerism, synthesis, analytical characterization, and key applications of this compound, tailored for professionals in research and drug development.

Chemical Structure and Stereoisomerism

The molecular formula for 4-Butylcyclohexanecarboxylic Acid is C₁₁H₂₀O₂.[1][2] The core of the molecule is a cyclohexane ring, which exists predominantly in a chair conformation to minimize steric and torsional strain. The key to understanding its properties lies in the relative orientation of the butyl group at position 4 and the carboxylic acid group at position 1. This gives rise to two geometric isomers: cis and trans.

Chair Conformations and Thermodynamic Stability

The cyclohexane ring is not planar. Its most stable conformation is the "chair" form. Substituents on the ring can occupy either an axial position (pointing up or down, parallel to the ring's axis) or an equatorial position (pointing out from the perimeter of the ring).

-

This compound : In the most stable conformation of the trans isomer, both the large butyl group and the carboxylic acid group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. This di-equatorial conformation renders the trans isomer the more thermodynamically stable of the two.

-

cis-4-Butylcyclohexanecarboxylic Acid : In the cis isomer, one substituent must be axial while the other is equatorial. Due to its larger size, the butyl group strongly prefers the equatorial position to avoid significant steric strain. Consequently, the carboxylic acid group is forced into the less stable axial position.

The energetic preference for equatorial substitution is the foundational principle governing the behavior and synthesis of these isomers.

Caption: General workflow for the synthesis of trans-4-BCCA.

Analytical Characterization and Isomer Differentiation

Distinguishing between the cis and trans isomers is critical and is reliably achieved using spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for isomer identification. [3]The key distinction arises from the different magnetic environments of the axial versus equatorial protons and carbons.

-

¹H NMR : The proton attached to the carbon bearing the carboxylic acid (C1) is the most diagnostic. In the trans isomer, this proton is axial and typically appears as a triplet of triplets with large axial-axial coupling constants (J ≈ 10-13 Hz). In the cis isomer, this proton is equatorial and exhibits smaller equatorial-axial and equatorial-equatorial couplings, resulting in a broader, less resolved multiplet at a different chemical shift. [4] * ¹³C NMR : The chemical shifts of the ring carbons are also distinct. The carbon bearing an axial substituent (C1 in the cis isomer) is typically shielded and appears at a lower chemical shift (further upfield) compared to its equatorial counterpart in the trans isomer. [3]

-

-

Chromatography : High-Performance Liquid Chromatography (HPLC) is effective for separating the isomers. [5][6]Reversed-phase columns (e.g., C18) can often resolve the two compounds based on subtle differences in their polarity and interaction with the stationary phase. The more compact cis isomer may have a different retention time than the trans isomer. [7]

Technique Differentiating Feature for trans-4-BCCA Differentiating Feature for cis-4-BCCA Reference(s) ¹H NMR C1-H proton shows large axial-axial coupling constants (J ≈ 10-13 Hz). C1-H proton shows smaller coupling constants and appears as a broader multiplet. [4][8] ¹³C NMR C1 carbon chemical shift is further downfield (equatorial COOH). C1 carbon chemical shift is further upfield (axial COOH). [3] | HPLC | Distinct retention time on a reversed-phase column. | Distinct retention time, separable from the trans isomer. | [5][6]|

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in several scientific domains.

Pharmaceutical Prodrugs

A primary application of this molecule, also known as Buciclic Acid, is as a promoiety in the design of long-acting ester prodrugs. [9]By forming an ester with a parent drug molecule, trans-4-BCCA can significantly increase the drug's lipophilicity. This modification enhances its absorption, distribution, and, most importantly, prolongs its duration of action by slowing down its metabolism.

-

Testosterone Buciclate : An ester of testosterone developed as a long-acting injectable androgen for hormone replacement therapy. [9]* Dimethandrolone Buciclate : A prodrug of the potent synthetic androgen dimethandrolone, investigated for male contraception. [9] The bulky, stable cyclohexyl ring sterically hinders enzymatic hydrolysis of the ester bond, leading to a slow and sustained release of the active parent drug.

Neuropharmacology and Epilepsy Research

Recent research has identified 4-BCCA as a potential therapeutic agent for epilepsy. It acts as a low-affinity inhibitor of AMPA receptors, which are critical for excitatory neurotransmission in the brain. [10]Over-activation of these receptors is a key mechanism in the generation and spread of seizures. A 2024 study in Epilepsy Research demonstrated that 4-BCCA, both alone and in combination with standard anti-seizure medications, showed effective seizure control and neuroprotective effects in a rat model of status epilepticus. [10]This suggests a potential new avenue for developing disease-modifying treatments for epilepsy.

Intermediate in Chemical Synthesis

Beyond its direct pharmaceutical roles, trans-4-BCCA serves as a versatile intermediate in organic synthesis. [11]It is used to create more complex molecules, including:

-

Janus Kinase (JAK) Inhibitors : The trans-4-aminocyclohexanecarboxylic acid derivative is a key building block for synthesizing certain JAK inhibitors, a class of drugs used to treat autoimmune diseases and cancers. [12]* Liquid Crystals : The rigid and well-defined structure of the trans-1,4-disubstituted cyclohexane ring is a common motif in the design of liquid crystal materials. [2]

Conclusion

This compound is more than a simple organic molecule; it is a precisely defined chemical tool whose utility is derived directly from its stereochemistry. The thermodynamic preference for the di-equatorial conformation of the trans isomer governs its synthesis and purification, while its rigid, lipophilic structure makes it an ideal component for modulating the pharmacokinetic properties of drugs and for constructing ordered materials. As demonstrated by emerging research in epilepsy, its potential for direct therapeutic intervention is also a promising field of study. For researchers and drug developers, a firm grasp of the structure, properties, and isomer-specific behavior of 4-BCCA is essential for leveraging its full potential in designing the next generation of therapeutics and advanced materials.

References

-

ChemBK. (2024). This compound - Introduction. Available at: [Link]

-

PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Tert-butylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Wikipedia. (2025). Buciclic acid. Available at: [Link]

- Google Patents. (2023). CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

SpectraBase. (n.d.). 4-tert-Butylcyclohexanecarboxylic acid - Optional[13C NMR] - Spectrum. Available at: [Link]

- Google Patents. (2017). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. Available at: [Link]

-

PubMed. (2024). Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chromatography Forum. (2014). Separation of cis/trans isomers. Available at: [Link]

-

YouTube. (2020). 4-tert-Butylcyclohexanol - J values. Available at: [Link]

-

Chegg. (2019). A portion of the 1H NMR spectrum of 4-tert-butylcyclohexanol is shown below. Available at: [Link]

-

National Institutes of Health. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Available at: [Link]

-

PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Available at: [Link]

-

RSC Publishing. (n.d.). Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer. Available at: [Link]

-

MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Available at: [Link]

Sources

- 1. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture) | C11H20O2 | CID 2060518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solved A portion of the 1H NMR spectrum of | Chegg.com [chegg.com]

- 9. Buciclic acid - Wikipedia [en.wikipedia.org]

- 10. Effect of trans 4-butylcyclohexane carboxylic acid (4-BCCA) upon neurodegeneration, oxidative stress related to epileptogenesis in pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

trans-4-Butylcyclohexanecarboxylic Acid CAS number 38289-28-0

An In-Depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid

Guide ID: T-BCCA-38289-28-0 Topic: this compound CAS Number: 38289-28-0 Prepared For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (t-BCCA), a molecule of significant interest in both material science and as a structural motif in medicinal chemistry. While its primary established application lies in the formulation of nematic liquid crystal mixtures for display technologies, its physicochemical properties merit consideration within the drug development landscape. This guide synthesizes available data on its synthesis, characterization, and applications, while also providing expert perspective on its potential, albeit underexplored, role as a bioisostere in pharmaceutical design. We will delve into established protocols, analytical validation, and a forward-looking assessment of its utility for drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is an aliphatic carboxylic acid characterized by a cyclohexane ring substituted with a butyl group and a carboxylic acid group in a trans configuration. This specific stereochemistry is crucial, as it imparts a linear, rigid quality to the molecule, a key factor in its primary application. The trans isomer ensures that the bulky butyl and carboxylic acid groups are on opposite sides of the ring plane, maximizing molecular length and minimizing steric hindrance, which is essential for forming the ordered phases in liquid crystals.

The butyl tail provides the necessary flexibility and lipophilicity, while the carboxylic acid head offers a site for hydrogen bonding and further chemical modification. This amphiphilic nature, combining a rigid saturated core with a flexible nonpolar tail and a polar head group, defines its behavior in various chemical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 38289-28-0 | |

| Molecular Formula | C11H20O2 | |

| Molecular Weight | 184.28 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 134-139 °C | |

| Boiling Point | 318.5±25.0 °C (Predicted) | |

| Density | 0.98±0.1 g/cm³ (Predicted) | |

| pKa | 4.93±0.10 (Predicted) |

| Solubility | Soluble in organic solvents like ethanol, chloroform. | |

Synthesis and Purification

The most prevalent and industrially viable method for synthesizing t-BCCA is through the catalytic hydrogenation of 4-butylbenzoic acid. This process reduces the aromatic ring to a cyclohexane ring.

Causality of Experimental Choice:

-

Substrate: 4-butylbenzoic acid is a readily available and cost-effective starting material.

-

Catalyst: A heterogeneous catalyst, typically Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al2O3), is chosen for its high efficiency in aromatic ring reduction under manageable conditions. Rhodium catalysts are often preferred for achieving high stereoselectivity for the trans isomer.

-

Solvent: A protic solvent like acetic acid is often used as it can protonate the aromatic ring, facilitating the hydrogenation process.

-

Conditions: High pressure and temperature are required to overcome the high activation energy associated with breaking the aromaticity of the benzene ring.

Experimental Protocol: Catalytic Hydrogenation of 4-Butylbenzoic Acid

-

Reactor Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) is charged with 4-butylbenzoic acid (1.0 eq) and a suitable solvent such as acetic acid.

-

Catalyst Addition: The catalyst, 5% Rhodium on Alumina (approx. 1-5 mol%), is carefully added to the mixture.

-

Inerting: The reactor is sealed and purged multiple times with nitrogen gas to remove all oxygen, which can poison the catalyst and create an explosion hazard with hydrogen.

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H2) to a pressure of 70-100 bar and heated to a temperature of 100-150 °C.

-

Reaction Monitoring: The reaction is allowed to proceed with vigorous stirring for 12-24 hours. Progress is monitored by observing the cessation of hydrogen uptake.

-

Work-up: After cooling and carefully venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The solvent is removed under reduced pressure. The resulting crude product is a mixture of cis and trans isomers.

-

Purification & Isomer Separation: The desired trans isomer is separated and purified from the cis isomer by recrystallization from a suitable solvent (e.g., heptane or ethanol/water mixture), leveraging the solubility differences between the two isomers.

Caption: Synthesis workflow for t-BCCA via catalytic hydrogenation.

Analytical Characterization and Quality Control

Ensuring the isomeric purity and identity of t-BCCA is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools. The chemical shifts and coupling constants of the protons on the cyclohexane ring are distinct for the cis and trans isomers, allowing for unambiguous identification and quantification of isomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to confirm the presence of key functional groups. A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid moiety. The absence of aromatic C-H stretches (~3000-3100 cm⁻¹) confirms complete hydrogenation.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to determine the purity of the final product and separate it from any remaining starting material or byproducts.

Table 2: Representative Analytical Data

| Technique | Expected Result |

|---|---|

| ¹H NMR | Complex multiplets for cyclohexyl protons. The proton alpha to the carboxyl group (at C1) in the trans isomer typically appears as a distinct multiplet at a different chemical shift compared to the cis isomer due to its axial/equatorial environment. |

| ¹³C NMR | A signal for the carbonyl carbon (~180 ppm). Signals for the 11 carbons of the molecule, with distinct shifts for the trans configuration. |

| FTIR (cm⁻¹) | ~2920 (C-H stretch, alkyl), ~1700 (C=O stretch, acid), ~2500-3300 (O-H stretch, acid, broad) |

| Mass Spec (ESI-) | [M-H]⁻ ion at m/z 183.14 |

Applications and Relevance

Established Application: Liquid Crystal Displays (LCDs)

The primary commercial use of t-BCCA and its ester derivatives is as a core component in nematic liquid crystal mixtures. Its rigid, rod-like structure, conferred by the trans-cyclohexane ring, is essential for forming the liquid crystalline phase (mesophase). In these mixtures, t-BCCA helps to:

-

Optimize Anisotropy: It contributes to the necessary dielectric and optical anisotropy that allows liquid crystals to modulate light when an electric field is applied.

-

Control Viscosity and Clearing Point: By blending it with other liquid crystal molecules, manufacturers can fine-tune the physical properties of the final mixture, such as its operating temperature range and response time.

A Perspective for Drug Development Professionals

While t-BCCA does not have established direct pharmacological applications, its core structure is highly relevant in medicinal chemistry. The 4-substituted cyclohexane ring is often employed as a saturated bioisostere of a 1,4-disubstituted phenyl ring.

Bioisosteric Replacement: This is a strategy used in drug design to modify a lead compound's properties while retaining its desired biological activity. Replacing an aromatic ring with a saturated one can profoundly and often beneficially alter a drug candidate's profile:

-

Improved Metabolic Stability: Aromatic rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes. The saturated cyclohexane ring lacks this liability, potentially increasing the drug's half-life and reducing the formation of reactive metabolites.

-

Enhanced Solubility: The introduction of a non-planar, saturated ring can disrupt crystal packing and improve aqueous solubility, a common hurdle in drug development.

-

Modified Lipophilicity: A cyclohexane ring is generally less lipophilic than a phenyl ring, which can be tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Intellectual Property: Swapping a phenyl ring for a cyclohexane ring can create a new chemical entity, opening up new patenting opportunities.

A drug development professional could consider using the t-BCCA scaffold as a fragment or building block to design new molecules targeting a specific biological pathway. The workflow would involve incorporating this motif into a known pharmacophore and assessing the impact on efficacy and safety.

Caption: Hypothetical workflow for evaluating the t-BCCA scaffold in drug discovery.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is classified as an irritant. Standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.

-

Exposure Routes: May cause skin, eye, and respiratory irritation.

-

Toxicology: Comprehensive toxicological data for chronic exposure or specific organ toxicity is not widely available in the public domain. Any consideration for use in a biological system, particularly for drug development, would necessitate a full suite of preclinical toxicology studies.

Conclusion

This compound is a well-characterized molecule with a firmly established and critical role in the material science of liquid crystals. Its synthesis is robust, and its analytical characterization is straightforward. For the drug development professional, t-BCCA itself is not a therapeutic agent but rather represents a valuable structural motif. Understanding its properties and the strategic advantages of using the cyclohexyl core as a bioisostere for an aromatic ring provides a powerful tool for lead optimization, enabling chemists to overcome common challenges in ADME and toxicology and to generate novel intellectual property. Future exploration of t-BCCA derivatives in targeted biological screening programs could unlock new therapeutic potential.

Spectroscopic Characterization of trans-4-Butylcyclohexanecarboxylic Acid: A Technical Guide

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is a cornerstone of development. trans-4-Butylcyclohexanecarboxylic Acid (CAS 38289-28-0), a substituted cycloalkane, presents a valuable model for understanding the conformational dynamics and spectroscopic signatures of 1,4-disubstituted cyclohexane rings. The presence of both a flexible n-butyl group and a polar carboxylic acid function imparts specific characteristics that are definitively resolved through modern spectroscopic techniques.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. As a self-validating system, the protocols and interpretations herein are designed to offer researchers a robust framework for compound verification and characterization. We will explore the causality behind experimental choices and the logic of spectral interpretation, grounded in authoritative principles of organic spectroscopy.

Molecular Structure and Conformation

The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is critical to its structure. The bulky alkyl group and the carboxylic acid group preferentially occupy equatorial positions to minimize steric strain (1,3-diaxial interactions), locking the ring into a stable chair conformation. This conformational rigidity has profound and predictable effects on the molecule's NMR spectrum.

Caption: 2D structure of this compound.

Part 1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. For substituted cyclohexanes, the chemical shifts and, critically, the coupling constants (J-values) of the ring protons are diagnostic of their axial or equatorial orientation.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercial deuterated solvents already contain TMS.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[1][3]

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum at a field strength of 300 MHz or higher to ensure adequate signal dispersion. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Data Summary and Interpretation (Based on Analog: trans-4-tert-Butylcyclohexanecarboxylic acid)

| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| COOH | ~12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent.[4] |

| H-1 (CH-COOH) | ~2.2-2.3 | Triplet of Triplets (tt) | 1H | This proton is axial and coupled to two adjacent axial protons (~12 Hz) and two adjacent equatorial protons (~3-4 Hz), resulting in a complex multiplet. It is deshielded by the adjacent carboxylic acid group. |

| H-2, H-6 (axial) | ~2.0-2.1 | Multiplet | 2H | Axial protons adjacent to the CH-COOH group. |

| H-3, H-5 (axial) | ~1.8-1.9 | Multiplet | 2H | Axial protons adjacent to the CH-alkyl group. |

| H-4 (CH-Alkyl) | ~1.0-1.1 | Multiplet | 1H | The methine proton at the 4-position, adjacent to the butyl group. |

| H-2,3,5,6 (equatorial) | ~1.2-1.6 | Multiplet | 4H | Equatorial protons on the cyclohexane ring typically resonate upfield of their axial counterparts. |

| Alkyl Group | ~0.8-1.4 | Multiplets & Triplet | 9H | Signals corresponding to the butyl group protons. |

Expected Data for this compound :

-

The signals for the cyclohexane ring protons (H-1 to H-6) and the carboxylic acid proton (COOH) would be nearly identical to the analog.

-

The butyl group would show distinct signals:

-

A triplet around 0.9 ppm for the terminal methyl group (-CH₃).

-

Multiplets between 1.2-1.4 ppm for the three methylene groups (-CH₂-). The total integration for these signals would be 9H (CH₃ + 3xCH₂).

-

Part 2: ¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton. In proton-decoupled mode, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for counting the number of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR, often taking 30 minutes to several hours.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Data Summary and Interpretation (Based on Analog: trans-4-tert-Butylcyclohexanecarboxylic acid)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~182-185 | C =O | The carbonyl carbon of a saturated aliphatic carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[4] |

| ~45-48 | C -1 (CH-COOH) | The carbon bearing the carboxylic acid is deshielded. |

| ~42-45 | C -4 (CH-Alkyl) | The carbon bearing the alkyl group. |

| ~30-35 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~28-30 | C -2, C -6 | Carbons adjacent to C-1. |

| ~25-28 | C -3, C -5 | Carbons adjacent to C-4. |

| ~27 | C H₃ | Methyl carbons of the tert-butyl group. |

Expected Data for this compound :

-

The signals for the carbonyl carbon (~182-185 ppm) and the cyclohexane ring carbons (C-1 to C-6) would be very similar to the analog.

-

The n-butyl group would show four distinct signals, typically in the 14-40 ppm range, corresponding to its four unique carbon atoms.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[5]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleanup: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 2500-3300 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band is the hallmark of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer.[4][6] This broadness is a key distinguishing feature. |

| 2850-2960 | C-H Stretch | Alkane (Butyl & Cyclohexyl) | Sharp, strong peaks corresponding to the sp³ C-H bonds of the alkyl portions of the molecule. These often appear superimposed on the broad O-H band. |

| ~1700-1710 | C=O Stretch | Carboxylic Acid | A very strong, sharp absorption characteristic of the carbonyl group in a saturated, dimerized carboxylic acid.[7] |

| ~1210-1320 | C-O Stretch | Carboxylic Acid | A strong band associated with the carbon-oxygen single bond stretch.[5] |

| ~910-950 | O-H Bend | Carboxylic Acid | A broad band corresponding to the out-of-plane bend of the hydroxyl group. |

These IR absorptions, particularly the extremely broad O-H stretch and the strong C=O stretch around 1700 cm⁻¹, provide unambiguous evidence for the presence of a carboxylic acid functional group.

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of a molecule like this compound is a process of logical deduction, where each piece of spectroscopic data provides a unique and complementary part of the puzzle.

Caption: Workflow for integrated spectroscopic structure elucidation.

By combining these techniques, a complete and validated picture emerges:

-

IR spectroscopy confirms the presence of the essential functional groups: a carboxylic acid and alkane C-H bonds.

-

¹³C NMR establishes the carbon framework, confirming the total number of unique carbons and identifying the characteristic carbonyl and aliphatic regions.

-

¹H NMR provides the most detailed map, confirming the number and environment of all protons, their connectivity through spin-spin coupling, and crucial stereochemical information about the trans relationship of the substituents on the cyclohexane ring.

Together, these methods form a self-validating system that allows researchers and drug development professionals to confirm the identity, purity, and structure of this compound with high confidence, ensuring the integrity of their scientific endeavors.

References

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.

- University of Regina. (n.d.). NMR Sample Preparation.

- Magritek. (n.d.). NMR Sample Preparation.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

Sources

- 1. lookchem.com [lookchem.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dksh.com [dksh.com]

- 5. 4-Tert-butylcyclohexane-1-carboxylic acid | C11H20O2 | CID 136759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. calpaclab.com [calpaclab.com]

A Comprehensive Technical Guide to the Solubility of trans-4-Butylcyclohexanecarboxylic Acid in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of trans-4-Butylcyclohexanecarboxylic Acid, a key intermediate in the synthesis of liquid crystals and various pharmaceuticals. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes. This document moves beyond a simple recitation of data, offering a foundational understanding of the principles governing solubility and providing actionable protocols for its determination.

Executive Summary: The Critical Role of Solubility in Application

This compound (t-BCCA) is a saturated alicyclic carboxylic acid. Its molecular structure, featuring a polar carboxylic acid head and a nonpolar butylcyclohexyl tail, imparts a unique solubility profile that is highly dependent on the chosen solvent. The interplay between the solute's ability to form hydrogen bonds and the disruptive influence of its bulky, nonpolar moiety dictates its behavior in different solvent environments. Inadequate solubility can lead to challenges in reaction kinetics, purification, and the ultimate formulation of the final product. Conversely, a well-characterized solubility profile enables rational solvent selection for crystallization, leading to optimal yield and purity, and informs the design of effective drug delivery systems.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of t-BCCA is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Melting Point | 37 °C | [1][2] |

| Boiling Point | 287.7 °C at 760 mmHg | [1] |

| pKa (predicted) | 4.92 ± 0.10 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.06760 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

The molecule's structure consists of a cyclohexane ring with a butyl group and a carboxylic acid group in a trans configuration. This stereochemistry influences the crystal packing and, consequently, the energy required to break the crystal lattice for dissolution. The carboxylic acid group is capable of acting as both a hydrogen bond donor and acceptor, a key factor in its interaction with polar solvents.[3] The butylcyclohexane portion is lipophilic, favoring interactions with nonpolar solvents. The predicted pKa of ~4.92 indicates it is a weak acid.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of the dissolution process.[4][5] For t-BCCA, solubility in a given organic solvent is a function of the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

Key Influencing Factors:

-

Polarity: The carboxylic acid group can interact favorably with polar solvents through dipole-dipole interactions and hydrogen bonding.[3][6] Solvents capable of hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be effective at solvating the polar head of t-BCCA.

-

Hydrogen Bonding: Carboxylic acids can form strong hydrogen bonds and often exist as dimers in nonpolar, aprotic solvents.[3] To achieve dissolution, the solvent molecules must effectively compete with these strong intermolecular forces.

-

Hydrophobicity: The nonpolar butylcyclohexane tail will have favorable van der Waals interactions with nonpolar solvents like alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).[7]

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with temperature. This relationship is critical for techniques like recrystallization.[8]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1][9] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.

Workflow for Solubility Determination

The overall process for determining the solubility of t-BCCA is outlined below.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method with Gravimetric Analysis

This protocol provides a robust and straightforward method for determining the solubility of t-BCCA without the need for complex analytical instrumentation.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or water bath

-

Centrifuge or syringe filters (0.22 µm, solvent-compatible)

-

Pipettes

-

Pre-weighed glass evaporating dishes or aluminum weigh boats

-

Drying oven

Procedure:

-

Preparation: To a series of glass vials, add an excess amount of t-BCCA (e.g., 50-100 mg). The exact amount is not critical, but there must be undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. The time required to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration is no longer changing.[1]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a moderate speed until a clear supernatant is obtained.

-

Filtration: Use a syringe to draw the supernatant and filter it through a 0.22 µm solvent-compatible filter into a clean, dry vial. This is crucial to remove any fine particulates.

-

-

Sample Collection for Analysis: Carefully and accurately pipette a known volume of the clear, saturated supernatant (e.g., 1.0 mL) into a pre-weighed evaporating dish. Record the exact weight of the empty dish.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the t-BCCA (e.g., 50-60 °C). A vacuum oven can expedite this process.

-

Final Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant weight is achieved.[5][8]

-

Calculation: The solubility is calculated as follows:

-

Weight of residue = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (mg/mL) = Weight of residue (mg) / Volume of supernatant taken for analysis (mL)

-

Advanced Analytical Techniques for Solubility Determination

For higher throughput or when dealing with very low solubilities, more advanced analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of t-BCCA in the saturated supernatant. A calibration curve must first be generated by preparing a series of standard solutions of known concentrations and analyzing their responses.[10]

UV-Vis Spectroscopy

If t-BCCA exhibits sufficient absorbance in the UV-Vis spectrum, this method can be a rapid way to determine its concentration. Similar to HPLC, a calibration curve is required.[11][12] However, t-BCCA lacks a strong chromophore, so this method may have limited applicability unless derivatization is performed.

The relationship between these methods is illustrated below.

Caption: Comparison of analytical methods.

Practical Applications and Conclusion

The solubility data generated through these methods is invaluable for:

-

Crystallization Process Design: Selecting an appropriate solvent system where t-BCCA has high solubility at an elevated temperature and low solubility at room temperature is key to achieving high-yield, high-purity crystals.[10]

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is critical for developing stable and bioavailable formulations.

-

Reaction Chemistry: Ensuring that t-BCCA is sufficiently soluble in the reaction solvent is necessary for achieving optimal reaction rates and yields.

References

-

LookChem. This compound. [Link]

-

CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

-

ChemBK. This compound. [Link]

-

PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS Word Download CAS: 38289-28-0 Name: this compound. [Link]

-

PubChem. 4-Tert-butylcyclohexane-1-carboxylic acid. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. [Link]

-

University of Colorado Boulder. Crystallization Solvents.pdf. [Link]

-

ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]

-

Solubility of Things. Cyclohexanecarboxylic acid. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ProQuest. Thermodynamics of solutions I: Benzoic acid and acetylsalicylic acid as models for drug substances and the prediction of solubility. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Quora. How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

-

FooDB. Showing Compound Cyclohexanecarboxylic acid (FDB003406). [Link]

-

MDPI. Bridging the Knowledge Gap in Harmaline's Pharmacological Properties: A Focus on Thermodynamics and Kinetics. [Link]

-

PubChem. Cyclohexanecarboxylic acid. [Link]

-

Chemguide. an introduction to carboxylic acids. [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound|lookchem [lookchem.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scirp.org [scirp.org]

- 12. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to trans-4-Butylcyclohexanecarboxylic Acid: A Non-Mesogenic Scaffold for Supramolecular Liquid Crystal Design

Abstract: This technical guide provides a detailed examination of trans-4-Butylcyclohexanecarboxylic Acid (t-4BCCA), a key building block in the field of liquid crystal (LC) materials. Contrary to what its frequent association with LCs might suggest, this document establishes that t-4BCCA is not inherently mesogenic. Instead, its significance lies in its role as a foundational scaffold for constructing complex, hydrogen-bonded liquid crystals (HBLCs). We will explore the structure-property relationships that preclude mesomorphism in the single molecule, delve into the principle of supramolecular self-assembly via hydrogen bonding that enables liquid crystallinity in its derivatives, and provide validated experimental protocols for the synthesis and characterization of such materials. This guide is intended for researchers, chemists, and materials scientists engaged in the design and development of advanced liquid crystal materials.

Introduction: Deconstructing a Misconception

This compound (t-4BCCA) is a compound frequently cited in the context of high-performance liquid crystal displays. Its molecular architecture, featuring a saturated cyclohexane ring with substituents in the rigid trans 1,4-conformation, is a staple in modern LC mixtures. However, a common misconception is that t-4BCCA itself exhibits liquid crystalline properties. This guide begins by unequivocally clarifying that t-4BCCA is a crystalline solid at ambient temperatures with a defined melting point, and it does not exhibit any thermotropic liquid crystal phases.

The true value of t-4BCCA is more nuanced and lies in its function as a scientifically crucial intermediate. Its structure provides an ideal, thermally stable, and conformationally rigid core that, when incorporated into larger molecular assemblies, helps induce and stabilize mesophases. The primary mechanism enabling this is the formation of supramolecular structures through hydrogen bonding.

Physicochemical Properties of this compound

The inherent properties of the t-4BCCA molecule dictate its physical state. A summary of its key characteristics is essential to understand why it does not form a liquid crystal phase on its own.

| Property | Value | Source |

| IUPAC Name | trans-4-Butylcyclohexane-1-carboxylic acid | - |

| CAS Number | 38289-28-0 | [1][2][3] |

| Molecular Formula | C₁₁H₂₀O₂ | [1][2][3] |

| Molecular Weight | 184.28 g/mol | [1][2][3] |

| Physical State | White to off-white solid | [3] |

| Melting Point | 35.0 to 38.0 °C | [1][3] |

| Boiling Point | 287.7 ± 8.0 °C (Predicted) | [1][2] |

The molecule's relatively low aspect ratio (the ratio of molecular length to breadth) is insufficient to promote the long-range orientational order required for mesophase formation upon melting. While the trans configuration and the linear butyl chain provide some linearity, the single cyclohexane ring does not generate the necessary molecular anisotropy to overcome the thermal energy that favors an isotropic liquid state.

The Principle of Supramolecular Mesogen Formation via Hydrogen Bonding

The scientific utility of t-4BCCA emerges when its carboxylic acid functional group is exploited to form larger, more anisotropic supramolecular structures. Carboxylic acids readily form stable, hydrogen-bonded dimers. This dimerization effectively doubles the length of the molecular unit, creating a "virtual" molecule with a significantly higher aspect ratio.

Figure 1: Logical workflow for forming a mesogenic HBLC.

Structure-Property Relationships: The Role of the trans-4-Butylcyclohexyl Moiety

The trans-4-butylcyclohexyl group is not merely a passive component. It imparts several desirable properties to the final liquid crystal mixture:

-

Low Viscosity: The saturated aliphatic ring, compared to an aromatic (benzene) ring, generally leads to lower viscosity in the resulting mesophase. This is critical for applications like displays, where fast switching times are required.

-

High Thermal and UV Stability: The absence of conjugated π-electron systems makes the cyclohexane core highly resistant to degradation from heat and UV radiation, enhancing the operational lifetime of the material.

-

Tailored Birefringence: While aromatic rings contribute to high birefringence (Δn), the aliphatic nature of the cyclohexyl group allows for the formulation of LC mixtures with lower, more controlled Δn values, which can be advantageous for specific display modes.

Experimental Protocols for Synthesis and Characterization

This section provides a validated, step-by-step methodology for using t-4BCCA to create and analyze a representative HBLC complex.

Synthesis of a Representative HBLC Complex

This protocol describes the formation of a 1:1 molar complex between t-4BCCA (the proton donor) and a generic substituted pyridine derivative (the proton acceptor).

Materials:

-

This compound (t-4BCCA), ≥99.0% purity

-

4-Alkoxypyridine (or similar proton acceptor)

-

Spectroscopy-grade solvent (e.g., chloroform, dichloromethane)

Procedure:

-

Molar Calculation: Calculate the equimolar amounts of t-4BCCA and the chosen pyridine derivative required.

-

Dissolution: Dissolve both components separately in a minimal amount of the chosen solvent at room temperature.

-

Mixing: Combine the two solutions and stir gently for 1-2 hours at room temperature. The hydrogen bond formation is typically spontaneous.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid/waxy material under high vacuum for several hours to remove any residual solvent. The resulting material is the HBLC complex.

Characterization of Mesogenic Properties

The following standard techniques are employed to determine the liquid crystalline behavior of the synthesized complex.

DSC is used to identify the temperatures and enthalpies of phase transitions. [4][5][6] Protocol:

-

Sample Preparation: Hermetically seal 3-5 mg of the dried HBLC complex in an aluminum DSC pan.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 200 °C) at a rate of 10 °C/min to erase thermal history.

-

Cool the sample at a rate of 10 °C/min to observe transitions upon cooling.

-

Perform a second heating scan at 10 °C/min to observe the transitions of the now-annealed sample.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks on heating and exothermic peaks on cooling, which correspond to phase transitions (e.g., Crystal-to-Nematic, Nematic-to-Isotropic).

Figure 2: Standard DSC workflow for LC characterization.

POM is used to visually identify the type of liquid crystal phase by observing its characteristic optical texture. [6] Protocol:

-

Sample Preparation: Place a small amount of the HBLC complex on a clean glass microscope slide and cover with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Observation:

-

Heat the sample above its melting point.

-

Observe the sample through crossed polarizers while slowly cooling from the isotropic liquid phase.

-

The appearance of birefringent textures upon cooling indicates the formation of a liquid crystal phase.

-

-

Texture Identification: Identify the mesophase by its texture. For example, a nematic phase will typically show a Schlieren or threaded texture, while smectic phases show focal-conic or fan-shaped textures.

Conclusion

This compound is a quintessential example of a molecule whose importance in materials science is not derived from its intrinsic properties, but from its role as a versatile and high-performance building block. While not mesogenic itself, its carboxylic acid moiety provides a gateway to the world of supramolecular chemistry, enabling the construction of complex hydrogen-bonded liquid crystals. Its saturated carbocyclic core imparts crucial physical properties such as low viscosity and high stability, making it an indispensable component in the formulation of advanced liquid crystal mixtures for a wide array of technological applications. Understanding this distinction—between an inherent mesogen and a mesogen scaffold—is critical for the rational design of next-generation materials.

References

- This compound - Physico-chemical Properties. ChemBK. (2024-04-09).

- This compound. LookChem.

- trans-4-tert-Butylcyclohexanecarboxylic acid | 943-29-3. Benchchem.

- CAS 38289-28-0: this compound. Chemical Analytical.

- This compound 38289-28-0. Tokyo Chemical Industry Co., Ltd.

- Buciclic acid | CAS#:38289-28-0. Chemsrc.

- 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). PubChem.

- Buy Trans-4-(Trans-4-Butylcyclohexyl)Cyclohexanecarboxylic Acid | 1126675-09-9. Smolecule.

- 4-Tert-butylcyclohexane-1-carboxylic acid. PubChem.

- Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. CrystEngComm (RSC Publishing). (2023-04-14).

- Improving the Mesomorphic Behaviour of Supramolecular Liquid Crystals by Resonance-assisted Hydrogen Bonding.

- On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PMC - NIH. (2025-03-03).

- 4-tert-Butylcyclohexanecarboxylic acid 99 5451-55-8. Sigma-Aldrich.

- Smart Supramolecular Self-Assembled Nanosystem: Stimulus-Responsive Hydrogen-Bonded Liquid Crystals. PMC - NIH.

- Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. MDPI.

- New Liquid Crystals Based on Terminal Fatty Chains and Polymorphic Phase Formation

- Chiral Liquid Crystals: Structures, Phases, Effects. MDPI.

- Liquid Crystal M

- Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC - PubMed Central.

- trans-4-n-Butylcyclohexanecarboxylic acid, 99%, Thermo Scientific 1 g. Fisher Scientific.

Sources

- 1. chembk.com [chembk.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound | 38289-28-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00266G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

Thermal stability of trans-4-Butylcyclohexanecarboxylic Acid

An In-Depth Technical Guide to the Thermal Stability of trans-4-Butylcyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (t-BCCA) is a critical intermediate in the synthesis of advanced materials, particularly liquid crystals, where high thermal stability is a prerequisite for performance and longevity.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies used to evaluate the thermal stability of t-BCCA. While specific, publicly available thermogravimetric or calorimetric data for this compound is limited, this document synthesizes information from structurally related molecules and established analytical techniques to provide a robust framework for its thermal characterization. We detail the experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), discuss the probable decomposition mechanisms, and explain the kinetic analysis required to predict material lifetime. This guide serves as an essential resource for professionals requiring a deep understanding of the thermal behavior of this and related alicyclic compounds.

Introduction: The Imperative of Thermal Stability

This compound, with the chemical structure C₁₁H₂₀O₂, is an alicyclic carboxylic acid. Its molecular architecture, featuring a rigid cyclohexane ring coupled with a flexible butyl chain, makes it a valuable building block for thermotropic liquid crystals.[1] In applications such as liquid crystal displays (LCDs), these materials are subjected to thermal stresses during both manufacturing and operation.[3] Therefore, a quantitative understanding of the thermal stability of intermediates like t-BCCA is not merely academic; it is fundamental to ensuring the quality, durability, and reliability of the final product.